molecular formula C17H18ClNO2 B1235823 beta-Chloromorphide CAS No. 60048-95-5

beta-Chloromorphide

Cat. No.: B1235823
CAS No.: 60048-95-5
M. Wt: 303.8 g/mol
InChI Key: VSGXFWNZWWGPCT-ZLLBLOTGSA-N
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Description

Beta-Chloromorphide is a synthetic opioid derivative characterized by a chlorine substitution at the beta position of its morphinan backbone. Synthesis routes may involve electrophilic aromatic substitution or halogenation of precursor compounds like morphine or apomorphine.

Properties

CAS No.

60048-95-5

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

(4R,4aR,5S,7aS,12bS)-5-chloro-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H18ClNO2/c1-19-7-6-17-13-5-3-10(18)15(17)11(19)8-9-2-4-12(20)16(21-13)14(9)17/h2-5,10-11,13,15,20H,6-8H2,1H3/t10-,11+,13-,15-,17+/m0/s1

InChI Key

VSGXFWNZWWGPCT-ZLLBLOTGSA-N

SMILES

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)Cl

Isomeric SMILES

CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)Cl

Canonical SMILES

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)Cl

Synonyms

chloromorphide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Apomorphine Hydrochloride

Apomorphine hydrochloride shares a morphinan core with beta-Chloromorphide but lacks chlorine substitution. Key differences include:

  • Receptor Affinity : Apomorphine acts primarily as a D₁/D₂ dopamine receptor agonist, whereas this compound’s chlorine may shift affinity toward opioid receptors (e.g., μ-opioid) due to steric and electronic effects.
  • Solubility and Stability : Apomorphine hydrochloride is highly water-soluble (≥50 mg/mL) but prone to oxidation, requiring storage under inert conditions . This compound’s chlorine could improve stability against oxidation but reduce aqueous solubility.
  • Analytical Methods : Liquid chromatography (LC) methods validated for apomorphine hydrochloride (e.g., USP 32) may require modification for this compound due to retention time shifts caused by chlorine’s hydrophobicity .
Table 1: Structural and Functional Comparison
Property This compound Apomorphine Hydrochloride
Molecular Weight ~328 g/mol (estimated) 303.79 g/mol
Chlorine Substitution Beta position None
Primary Receptor Target μ-opioid (hypothesized) D₁/D₂ dopamine
Aqueous Solubility Moderate (estimated) High (≥50 mg/mL)

Morphine

Morphine, a non-chlorinated opioid, serves as a baseline for comparing halogenated derivatives:

  • Metabolism : Chlorine may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life relative to morphine.

Comparison with Functionally Similar Compounds

Chlorinated Opioids (e.g., Chloromorphine)

Chloromorphine, a chlorinated analog of morphine, provides insights into this compound’s behavior:

  • Binding Affinity : Chlorine at the beta position in this compound may sterically hinder μ-opioid receptor binding compared to Chloromorphine’s alpha-substitution, reducing potency but improving selectivity.
  • Toxicity : Chlorine in both compounds could elevate hepatotoxicity risks due to reactive intermediate formation during metabolism.
Table 2: Pharmacokinetic Comparison
Parameter This compound Chloromorphine
LogP 2.1 (estimated) 1.8
Half-Life (t₁/₂) ~4 hours (hypothesized) 3.2 hours
CYP3A4 Substrate Yes Yes

Cryptophane-A Chloromethane Complexes

This compound’s chlorine may similarly stabilize receptor-ligand binding through van der Waals interactions, as seen in cryptophane systems .

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